2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11-17(22)20(18(23)12(2)24-11)10-16(21)19-15-9-5-7-13-6-3-4-8-14(13)15/h3-9,11-12H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLYMBMVURTCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(naphthalen-1-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , characterized by a morpholine ring and a naphthalene moiety. The presence of the dioxothiomorpholine structure is pivotal in its biological interactions.
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cellular processes. Notably, it has been shown to selectively inhibit Sirtuin 2 (SIRT2) , a member of the sirtuin family of proteins which plays a critical role in various cellular functions including gene expression and cell cycle regulation. The inhibition mechanism involves binding to the active site of SIRT2, leading to structural rearrangements that lock the enzyme in an inactive conformation .
Biological Activities
- Anticancer Properties : Studies have demonstrated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing effectiveness in inhibiting cell proliferation and inducing apoptosis.
- Neuroprotective Effects : The compound has shown promise in neuroprotection, potentially through the modulation of pathways associated with neurodegenerative diseases. Its ability to inhibit SIRT2 is linked to reduced neuroinflammation and improved neuronal survival rates .
- Anti-inflammatory Activity : Preliminary data suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
In Vitro Studies
In vitro studies have revealed that this compound effectively inhibits SIRT2 with an IC50 value of approximately 140 nM , demonstrating over a 1000-fold selectivity for SIRT2 compared to SIRT1 and SIRT3 . This selectivity is crucial for minimizing off-target effects.
In Vivo Studies
In vivo studies using animal models have further corroborated the anticancer and neuroprotective effects observed in vitro. Administration of the compound led to significant tumor reduction in xenograft models and improved cognitive function in models of neurodegeneration.
Case Studies
- Breast Cancer Model : A study published in the Biological & Pharmaceutical Bulletin highlighted the compound's ability to reduce tumor size and enhance survival rates in breast cancer models through SIRT2 inhibition .
- Neurodegenerative Disease Model : Research indicated that treatment with this compound resulted in decreased markers of neuroinflammation and improved behavioral outcomes in models of Alzheimer's disease.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations:
- Substituent Effects :
- The naphthalen-1-yl group (common in the target compound and 6m) enhances aromatic interactions but may reduce solubility compared to smaller aryl groups (e.g., 4-isopropylphenyl in ).
- Electron-Withdrawing Groups : The nitro group in 5a and chloro group in 6m increase electrophilicity, which could influence reactivity or binding kinetics.
- Triazole Linkage : Compound 6m’s triazole ring introduces additional hydrogen-bonding sites and rigidity, contrasting with the flexible acetamide bridge in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
